molecular formula C12H13ClFNO B3019190 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide CAS No. 2329324-29-8

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide

Cat. No.: B3019190
CAS No.: 2329324-29-8
M. Wt: 241.69
InChI Key: YEMBKMXKHCNTNB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide is an organic compound that features a cyclopropyl group attached to a propanamide backbone, with a 3-chloro-4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropylcarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-7-8(1-5-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMBKMXKHCNTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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